2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide
Overview
Description
“2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide” is a chemical compound that has been used in the synthesis of covalent organic frameworks (COFs) . COFs are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries . This compound has unique properties that make it ideal for applications such as drug delivery systems and polymer synthesis.
Synthesis Analysis
This compound has been synthesized by a simpler and easier method at room temperature and introduced into capillary electrochromatography as a coating material . It was first synthesized using hydrazine-linked TFPB-DHzDS (TFPB: 1,3,5-tris (4-formylphenyl)benzene; DHzDS: 2,5-bis (3- (ethylthio)propoxy)terephthalohydrazide) .Chemical Reactions Analysis
The fluorescent COF made from this compound and 1,3,5-triformylbenzene strongly interacts through its thioether arms with penetrating Hg 2+ ions, which leads to a sensitive chelation-enhanced quenching effect .Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Research on similar compounds has explored their role in antioxidant assays, such as the ABTS/PP decolorization assay. These studies investigate the reaction pathways of antioxidants, including their ability to form coupling adducts and undergo oxidative degradation. Understanding these mechanisms can help in evaluating the antioxidant capacity of new compounds, including potential applications of 2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide in this area (Ilyasov et al., 2020).
Biomass Conversion and Polymer Synthesis
Another area of research relevance is the conversion of plant biomass into valuable chemicals, highlighting the importance of platform chemicals like 5-Hydroxymethylfurfural (HMF) and its derivatives for producing polymers and fuels. This context suggests potential applications for this compound in the synthesis of new polymers or as an intermediate in the conversion of biomass to useful chemicals (Chernyshev et al., 2017).
Enzymatic Treatment of Organic Pollutants
The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants presents a significant area of environmental research. Compounds that can act as redox mediators or substrates for these enzymes could contribute to more efficient degradation processes of recalcitrant pollutants, suggesting a potential application for the research compound in environmental remediation efforts (Husain & Husain, 2007).
Chemical Recycling of Polymers
Research on the chemical recycling of poly(ethylene terephthalate) (PET) underscores the importance of developing new chemical processes for recycling and sustainability. Compounds like this compound may find applications in catalyzing or facilitating the breakdown and repolymerization of PET and other plastics, contributing to advancements in recycling technologies and the circular economy (Karayannidis & Achilias, 2007).
Future Directions
The future directions of this compound lie in its potential applications in the synthesis of covalent organic frameworks (COFs). These frameworks have numerous potential applications, such as in the design of new semiconducting materials for (opto-)electronic applications such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices, or light-emitting diodes .
Properties
IUPAC Name |
2,5-bis(3-ethylsulfanylpropoxy)benzene-1,4-dicarbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O4S2/c1-3-27-9-5-7-25-15-11-14(18(24)22-20)16(12-13(15)17(23)21-19)26-8-6-10-28-4-2/h11-12H,3-10,19-20H2,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNZIPCPNKPHOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCOC1=CC(=C(C=C1C(=O)NN)OCCCSCC)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.